Trimethoprim lactate
Overview
Description
Trimethoprim lactate is a compound formed by the combination of trimethoprim and lactic acid. Trimethoprim is a well-known antibacterial agent primarily used to treat urinary tract infections, respiratory tract infections, and gastrointestinal infections. It works by inhibiting bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA synthesis .
Mechanism of Action
Target of Action
Trimethoprim lactate primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .
Mode of Action
This compound inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .
Biochemical Pathways
The inhibition of DHFR affects the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and proteins . By blocking this pathway, this compound disrupts the production of essential metabolites such as purines, thymine, glycine, and methionine .
Pharmacokinetics
This compound exhibits high bioavailability, with steady-state concentrations achieved after approximately three days of repeat administration . It follows first-order pharmacokinetics, with an average peak serum concentration of approximately 1 µg/mL (C max) achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This effect is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them directly .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . Additionally, the presence of other ions in the environment, such as phosphate and nitrate, can affect the sorption of this compound .
Biochemical Analysis
Biochemical Properties
Trimethoprim lactate interacts with the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of bacterial DNA . By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis . This interaction is highly specific and does not significantly affect human DHFR .
Cellular Effects
This compound has a profound effect on bacterial cells. It inhibits the synthesis of bacterial DNA, thereby preventing bacterial growth and survival . This effect is particularly pronounced in Gram-negative aerobic bacteria . It should be noted that resistance to Trimethoprim can arise via various mechanisms, including alterations to the bacterial cell wall, overproduction of DHFR, or production of resistant DHFR .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the bacterial enzyme DHFR . This enzyme is critical for the formation of THF, which is necessary for the synthesis of bacterial DNA . By inhibiting DHFR, this compound effectively halts the production of THF, thereby preventing the synthesis of bacterial DNA and leading to bacterial cell death .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For instance, resistance to Trimethoprim may increase over time due to changes in the bacterial cell wall, overproduction of DHFR, or the production of resistant DHFR .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, at high doses, Trimethoprim can lead to blood disorders such as thrombocytopenia and leukopenia
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial DNA synthesis . It inhibits the enzyme DHFR, which is necessary for the formation of THF . THF is a critical component in the synthesis of bacterial DNA .
Transport and Distribution
This compound is widely distributed within cells and tissues . It is readily absorbed and has a relatively large volume of distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of trimethoprim lactate involves the neutralization of trimethoprim with lactic acid. The reaction is typically carried out in an aqueous medium, followed by crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethoprim lactate undergoes various chemical reactions, including:
Oxidation: Trimethoprim can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert trimethoprim to its amine derivatives.
Substitution: Trimethoprim can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of trimethoprim.
Reduction: Amine derivatives of trimethoprim.
Substitution: Halogenated trimethoprim derivatives.
Scientific Research Applications
Trimethoprim lactate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial resistance and enzyme inhibition.
Medicine: Widely used in the treatment of bacterial infections, particularly urinary tract infections.
Comparison with Similar Compounds
Pyrimethamine: Another dihydrofolate reductase inhibitor used primarily in the treatment of malaria.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial efficacy.
Uniqueness: Trimethoprim lactate is unique due to its specific inhibition of bacterial dihydrofolate reductase, making it highly effective against a broad spectrum of bacterial infections. Its combination with lactic acid enhances its solubility and bioavailability, making it a preferred choice in various therapeutic applications .
Biological Activity
Trimethoprim lactate is a synthetic derivative of trimethoxybenzyl-pyrimidine, primarily recognized for its antibacterial and antiprotozoal properties. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, which is essential for bacterial nucleic acid production. This article explores the biological activity of this compound, including its spectrum of activity, clinical implications, and relevant research findings.
This compound operates as a competitive inhibitor of DHFR. By binding to this enzyme, it prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), thereby disrupting folic acid synthesis necessary for DNA and RNA synthesis in bacteria. This mechanism is particularly effective against a variety of Gram-positive and Gram-negative bacteria.
Mechanism | Details |
---|---|
Target Enzyme | Dihydrofolate reductase (DHFR) |
Action | Inhibits the reduction of DHF to THF |
Outcome | Disruption of nucleic acid synthesis |
Antibacterial Spectrum
This compound exhibits a broad spectrum of antibacterial activity. It is effective against various pathogens, including:
- Gram-positive bacteria : Streptococcus, Staphylococcus (coagulase-negative)
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Nocardia, Brucella
- Protozoa : Effective against certain strains causing opportunistic infections.
This broad-spectrum activity makes this compound a valuable agent in treating urinary tract infections (UTIs), prostatitis, and other bacterial infections.
Clinical Applications
This compound is commonly used in clinical settings for:
- Urinary Tract Infections : Effective against pathogens causing cystitis and mild acute prostatitis.
- Microbiological Susceptibility Testing : Used in antimicrobial susceptibility tests to guide treatment options.
Case Studies
- Severe Lactic Acidosis : A case study reported severe lactic acidosis in a patient treated with trimethoprim/sulfamethoxazole (TMP/SMX). The patient developed metabolic acidosis after three days on TMP/SMX, attributed to propylene glycol toxicity used as a solvent in the formulation . This highlights the importance of monitoring patients for potential adverse effects during treatment.
- Cytotoxicity Studies : Research demonstrated that trimethoprim alone can induce cytotoxic and genotoxic effects on cultured human lymphocytes. Significant micronucleus formations were observed at various concentrations, indicating potential risks associated with its use .
Synergistic Effects
When combined with sulfonamides like sulfamethoxazole, this compound exhibits synergistic effects that enhance its bactericidal properties. This combination therapy is more effective than either drug used alone, particularly in inhibiting folic acid metabolism in bacteria.
Pharmacokinetics
This compound is characterized by:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Widely distributed throughout body tissues.
- Half-life : Approximately 8–10 hours, allowing for once or twice daily dosing.
Adverse Effects
While generally well-tolerated, this compound can cause side effects such as:
- Gastrointestinal disturbances (nausea, vomiting)
- Skin reactions (rash)
- Hematological effects (neutropenia)
Monitoring for these adverse effects is crucial during treatment.
Properties
IUPAC Name |
2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVTUWSIKTFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945947 | |
Record name | 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23256-42-0 | |
Record name | Propanoic acid, 2-hydroxy-, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23256-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethoprim lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropanoic acid--5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-diimine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactic acid, compound with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOPRIM LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3K8GP9FDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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